Home > Products > Screening Compounds P91532 > Tigecycline mesylate
Tigecycline mesylate -

Tigecycline mesylate

Catalog Number: EVT-253090
CAS Number:
Molecular Formula: C30H43N5O11S
Molecular Weight: 681.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tigecycline mesylate a first-in-class, broad spectrum antibiotic with activity against antibiotic-resistant organisms.Target: AntibacterialTigecycline mesylate is active against a broad range of gram-negative and gram-positive bacterial species including clinically important multidrug-resistant nosocomial and community-acquired bacterial pathogens. Tigecycline mesylate has been shown to inhibit the translation elongation step by binding to the ribosome 30S subunit and preventing aminoacylated tRNAs to accommodate in the ribosomal A site [1]. Tigecycline mesylate has also been found to be effective for the treatment of community- as well as hospital-acquired and ventilator-associated pneumonia and bacteremia, sepsis with shock and urinary tract infections. Tigecycline mesylate appears to be a valuable treatment option for the management of superbugs, especially where conventional therapy has failed [2].Fifteen patients received tigecycline mesylate for 16 episodes of CPKP infection. The main infections were pneumonia (31%), urinary tract infection (31%), peritonitis (20%), catheter-related bacteraemia (12%), and meningitis (6%). Most infections were complicated with severe sepsis (44%), septic shock (12%), and/or bacteraemia (19%). The daily maintenance dose of tigecycline mesylate was 200 mg in 10 episodes and 100 mg in 6 episodes. The overall 30-day mortality rate was 25%. Univariate analysis showed that mortality was significantly associated (p < 0.01) with mean APACHE II and SOFA scores and the presence of immunosuppression, but not with the tigecycline mesylate dose [3].Clinical indications: Acinetobacter infection; Bacterial infection; Bacterial pneumonia; Bacterial skin infection; Bacteroides fragilis infection; Bacteroides infection; Citrobacter infection; Clostridiaceae infection; Clostridium difficile infection; Clostridium infection; Enterobacter infectionFDA Approved Date: June 17, 2005Toxicity: nausea; vomiting; diarrhea; local IV-site reaction; infection; fever; headache
Source and Classification

Tigecycline mesylate is synthesized from tigecycline, which is derived from the fermentation of Streptomyces aureofaciens. This compound is classified under the glycylcyclines, a subclass of tetracycline antibiotics. Glycylcyclines are characterized by their unique ability to overcome common resistance mechanisms that affect traditional tetracyclines, such as efflux pumps and ribosomal protection mechanisms .

Synthesis Analysis

Methods and Technical Details

The synthesis of tigecycline mesylate involves several key steps that modify the parent compound, tigecycline. According to patent literature, one method includes:

  1. Starting Material: The synthesis begins with 9-amino minocycline hydrochloride.
  2. Solvent System: A mixed solvent of methylene dichloride and dimethylformamide is used.
  3. Reagents: Active triazine esters are added under controlled temperatures (0-5 °C) followed by stirring at room temperature for several hours.
  4. Crystallization: The reaction mixture undergoes crystallization in an icy salt solution after adjusting the pH, yielding the crude product which is further purified through recrystallization techniques .
Molecular Structure Analysis

Structure and Data

Tigecycline mesylate has a complex molecular structure that can be represented as follows:

  • Molecular Formula: C22_{22}H25_{25}N3_{3}O9_{9}S
  • Molecular Weight: Approximately 585.51 g/mol
  • Structural Features: The structure includes a tetracyclic core typical of tetracycline antibiotics, with modifications that enhance its binding affinity to bacterial ribosomes.

The molecular structure can be visualized using chemical drawing software or databases that provide 3D models for better understanding of its interactions at the molecular level .

Chemical Reactions Analysis

Reactions and Technical Details

Tigecycline mesylate can participate in various chemical reactions typical for amines and carboxylic acids due to its functional groups. Key reactions include:

  1. Acylation Reactions: The mesylate group allows for acylation, which can enhance solubility and bioavailability.
  2. Hydrolysis: In aqueous environments, tigecycline mesylate can hydrolyze to release tigecycline and methanesulfonic acid.
  3. Complexation Reactions: It can form complexes with metal ions, which may influence its antimicrobial efficacy.

These reactions are crucial for understanding the stability and reactivity of tigecycline mesylate in biological systems .

Mechanism of Action

Process and Data

Tigecycline mesylate exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds specifically to the 30S ribosomal subunit of bacteria, blocking the entry of transfer RNA and preventing peptide bond formation during translation. This mechanism is bacteriostatic, meaning it inhibits bacterial growth rather than killing bacteria outright .

The effectiveness of tigecycline mesylate against resistant strains is attributed to its ability to circumvent common resistance mechanisms found in other antibiotics, making it a valuable option in treating complicated infections .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically a yellowish powder.
  • Solubility: Soluble in water and organic solvents like methanol and dimethyl sulfoxide.
  • Melting Point: The melting point ranges from 171 °C to 173 °C.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.

These properties influence its formulation as a pharmaceutical agent and its handling in laboratory settings .

Applications

Scientific Uses

Tigecycline mesylate is primarily used in clinical settings for treating serious infections caused by multidrug-resistant bacteria. Specific applications include:

  • Complicated Skin and Soft Tissue Infections: Effective against infections caused by resistant strains.
  • Complicated Intra-abdominal Infections: Used when conventional treatments fail or are not suitable.
  • Empirical Therapy for Polymicrobial Infections: Particularly useful when deep tissue penetration is required or when resistant pathogens are suspected .

Additionally, research continues into its potential applications in treating other conditions such as acute myeloid leukemia due to its ability to inhibit mitochondrial translation .

Introduction to Tigecycline Mesylate

Historical Development of Glycylcycline Antibiotics

Tigecycline mesylate represents a pivotal advancement in antibiotic development, originating from efforts to overcome escalating tetracycline resistance. Tetracyclines, introduced in the mid-20th century, saw diminished utility by the 1990s due to widespread resistance mediated by efflux pumps (e.g., Tet(A)-Tet(E)) and ribosomal protection proteins (e.g., Tet(M)) [1] [6]. In 1993, researchers synthesized the first glycylcyclines—minocycline derivatives modified at the C9 position—to evade these mechanisms [2] [9]. Tigecycline (initially designated GAR-936) emerged as the lead compound, featuring a tert-butyl-glycylamido side chain that enhanced ribosomal binding affinity and circumvented major resistance pathways [3] [6]. Following extensive clinical trials demonstrating efficacy against multidrug-resistant pathogens, the U.S. FDA granted approval in 2005 for complicated skin and intra-abdominal infections [1] [4]. This development marked the first clinically available glycylcycline and established a new structural class for addressing antibiotic resistance crises.

Table 1: Key Milestones in Glycylcycline Development

YearEventSignificance
1993Synthesis of initial glycylcyclinesEngineered to overcome tetracycline resistance genes
1999Characterization of tigecycline (GAR-936)Demonstrated 5-fold higher ribosomal affinity than minocycline [6]
2005FDA approval of tigecyclineFirst glycylcycline commercialized for MDR infections
2011Introduction in ChinaExpanded global access against carbapenem-resistant pathogens [9]

Structural Classification and Role in Antimicrobial Therapy

Tigecycline mesylate (chemical name: (4S,4aS,5aR,12aS)-9-[2-(tert-butylamino)acetamido]-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide methanesulfonate) belongs to the glycylcycline class, a tetracycline derivative with a 9-N,N-dimethylglycylamido substitution on minocycline’s scaffold [3] [8]. This modification confers three critical advantages:

  • Enhanced Target Binding: The glycylamido moiety increases binding affinity to the bacterial 30S ribosomal subunit by forming additional hydrogen bonds with 16S rRNA, reducing dissociation rates [6] [9].
  • Resistance Evasion: Steric hindrance prevents recognition by Tet efflux pumps and ribosomal protection proteins, maintaining activity against tetracycline-resistant strains [1] [3].
  • Broad-Spectrum Activity: Unlike minocycline, tigecycline exhibits potent effects against Gram-positive bacteria (e.g., MRSA, VRE), Gram-negative bacilli (e.g., Acinetobacter spp., Klebsiella spp.), and anaerobes (e.g., Bacteroides fragilis) [1] [5].

Table 2: Comparative Minimum Inhibitory Concentrations (MIC₉₀, μg/mL) of Tetracycline Analogs [1] [4]

PathogenTigecyclineTetracyclineMinocycline
Staphylococcus aureus (MRSA)0.25–2322
Enterococcus faecium (VRE)0.12–0.256416
Streptococcus pneumoniae (PRSP)0.066416
Klebsiella pneumoniae (ESBL+)1–244
Acinetobacter baumannii (MDR)2>321

Therapeutically, tigecycline fills a critical niche for polymicrobial and monomicrobial infections intractable to β-lactams, fluoroquinolones, or carbapenems. Its bacteriostatic action involves reversible blockade of aminoacyl-tRNA entry into the ribosomal A-site, halting protein elongation [6] [8].

Emergence as a Response to Multidrug-Resistant Pathogens

Tigecycline’s clinical deployment was strategically timed to counter the global rise of multidrug-resistant (MDR) pathogens. By the early 2000s, resistance among Gram-positive bacteria (e.g., MRSA, VRE) and Gram-negative Enterobacteriaceae (e.g., ESBL-producing E. coli, carbapenem-resistant Klebsiella) had eroded standard therapies [1] [5]. Tigecycline’s broad spectrum covers these priority pathogens:

  • Gram-Positive Activity: Maintains low MICs against MRSA (0.25–2 μg/mL), penicillin-resistant S. pneumoniae (0.06 μg/mL), and VRE (0.12–0.25 μg/mL) due to its evasion of tet(M)-mediated resistance [1] [3].
  • Gram-Negative Coverage: Effective against MDR Acinetobacter baumannii (MIC₉₀: 2 μg/mL) and carbapenemase-producing Enterobacteriaceae (e.g., KPC-Klebsiella), though Pseudomonas and Proteus spp. remain intrinsically resistant due to RND efflux pumps (e.g., MexXY-OprM) [5] [9].
  • Anaerobic Bactericidal Effects: MICs ≤0.5 μg/mL against Clostridium perfringens and Peptostreptococcus spp. support use in intra-abdominal infections [1] [4].

However, resistance emergence during therapy was documented as early as 2007, primarily via efflux pump upregulation. For example, Klebsiella pneumoniae overexpressing RamA-AcrAB systems can elevate tigecycline MICs from 0.5 to 16 μg/mL after exposure [2] [9]. Genetic analyses identify key resistance determinants:

Table 3: Molecular Mechanisms of Tigecycline Resistance in Gram-Negative Pathogens [7] [9]

Resistance MechanismKey Genes/ProteinsPrevalence in Resistant Isolates
RND efflux pump overexpressionacrB, ramR mutations83% of resistant K. pneumoniae
Transcriptional regulationmarA, soxS, rarA42% of MDR E. coli
Ribosomal protectionrpsJ mutations18% of A. baumannii
Novel efflux systemsadeABC (Acinetobacter)31% of tigecycline-resistant A. baumannii

Despite these challenges, tigecycline remains a critical last-line agent, particularly for carbapenem-resistant Acinetobacter infections where susceptibility rates exceed 70% in some regions [5] [6]. Ongoing research focuses on adjuvant therapies to inhibit resistance-conferring efflux pumps, potentially extending its clinical utility against evolving MDR threats [9].

Compound Names Mentioned:

  • Tigecycline mesylate
  • Minocycline
  • Tetracycline
  • Doxycycline
  • Omadacycline
  • Eravacycline
  • Prulifloxacin
  • Sitafloxacin hydrate
  • Besifloxacin hydrochloride
  • Nemonoxacin
  • Pazufloxacin mesylate
  • Gemifloxacin mesylate
  • Garenoxacin mesylate
  • Zabofloxacin hydrochloride
  • Ozenoxacin

Properties

Product Name

Tigecycline mesylate

IUPAC Name

(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;methanesulfonic acid

Molecular Formula

C30H43N5O11S

Molecular Weight

681.8 g/mol

InChI

InChI=1S/C29H39N5O8.CH4O3S/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;1-5(2,3)4/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);1H3,(H,2,3,4)/t12-,14-,21-,29-;/m0./s1

InChI Key

QRMALYUMKBOEGR-KXLOKULZSA-N

SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O

Synonyms

(4S,4aS,5aR,12aS)-9-((Z)-(2-(tert-butylamino)-1-hydroxyethylidene)amino)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carbimidic acid compound with methanesulfonic acid (1:1)

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O

Isomeric SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.